molecular formula C11H13NO B1426976 (4-Aminophenyl)(cyclobutyl)methanone CAS No. 1339232-25-5

(4-Aminophenyl)(cyclobutyl)methanone

Cat. No. B1426976
M. Wt: 175.23 g/mol
InChI Key: LXTHVGZRVLIZPN-UHFFFAOYSA-N
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Description

“(4-Aminophenyl)(cyclobutyl)methanone” is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . It is available for purchase from various chemical suppliers.


Molecular Structure Analysis

The molecular structure of “(4-Aminophenyl)(cyclobutyl)methanone” consists of an aminophenyl group (a benzene ring with an amino group) and a cyclobutyl group (a four-carbon ring) attached to a methanone group (a carbonyl group with one hydrogen atom) .

Scientific Research Applications

Anti-Inflammatory Activity

  • A study by Ottosen et al. (2003) synthesized a series of 4-aminobenzophenones, which exhibited high anti-inflammatory activity. These compounds, including variants of (4-Aminophenyl)(cyclobutyl)methanone, showed potent inhibition of pro-inflammatory cytokines IL-1beta and TNF-alpha. The compounds also acted as potent and selective p38 MAP kinase inhibitors, a key enzyme in inflammatory processes. Their research demonstrated good anti-inflammatory effects in murine models of dermatitis (Ottosen et al., 2003).

Structural Characterization and Antibacterial Activity

  • Shahana and Yardily (2020) synthesized and characterized new compounds, including variants of (4-Aminophenyl)(cyclobutyl)methanone. They used techniques like UV, IR, NMR, and mass spectrometry for characterization. The study also included molecular docking studies to understand the antibacterial activity of the compound (Shahana & Yardily, 2020).

Antitubercular Properties

  • Sriram et al. (2006) synthesized thiosemicarbazones derived from (4-Aminophenyl)(cyclobutyl)methanone and evaluated them for activity against Mycobacterium tuberculosis. They identified compounds with significant in vitro and in vivo activity against both standard and multidrug-resistant strains of tuberculosis (Sriram et al., 2006).

Synthesis and Potential in Cancer Research

  • Various studies focused on the synthesis of (4-Aminophenyl)(cyclobutyl)methanone derivatives and their potential in cancer research. For instance, Magalhães et al. (2013) investigated the cytotoxic activity of phenstatin family compounds, demonstrating their ability to induce apoptosis in cancer cells (Magalhães et al., 2013).

Synthesis and Antioxidant Properties

  • Çetinkaya et al. (2012) synthesized derivatives of (4-Aminophenyl)(cyclobutyl)methanone and evaluated their antioxidant activities. The study highlighted the potential of these compounds as effective antioxidants (Çetinkaya et al., 2012).

Novel Synthesis Approaches

  • Various studies have focused on novel synthetic approaches for producing derivatives of (4-Aminophenyl)(cyclobutyl)methanone, exploring their potential in different therapeutic areas, including oxidative stress, antimicrobial, and antifeedant activities (Grover et al., 2004; Thirunarayanan, 2016).

Molecular Docking and Computational Studies

  • Computational studies such as density functional theory (DFT) calculations and molecular docking have been employed to understand the structure and activity of these compounds. This aids in predicting their behavior in biological systems (Shahana & Yardily, 2020).

Applications in Imaging and Diagnostics

  • Research has also explored the use of (4-Aminophenyl)(cyclobutyl)methanone derivatives in imaging and diagnostics, particularly in the context of diseases like Parkinson's disease (Wang et al., 2017).

Safety And Hazards

The safety and hazards associated with “(4-Aminophenyl)(cyclobutyl)methanone” are not explicitly mentioned in the sources I found. It’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

(4-aminophenyl)-cyclobutylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8H,1-3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTHVGZRVLIZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminophenyl)(cyclobutyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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